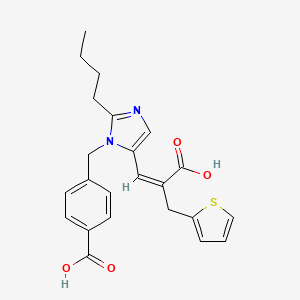

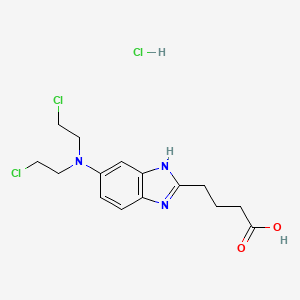

Bendamustine Desmethyl Impurity

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bendamustine Desmethyl Impurity is a derivative of Bendamustine, which is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It belongs to the family of alkylating agents .

Synthesis Analysis

A novel, simple, sensitive, and stability-indicating high-performance liquid chromatography method was developed and validated for the quantification of impurities (process related and degradants) and the assay determination of Bendamustine hydrochloride . The synthesis of a potential bendamustine deschloro dimer impurity has been reported .科学研究应用

Synthesis and Characterization

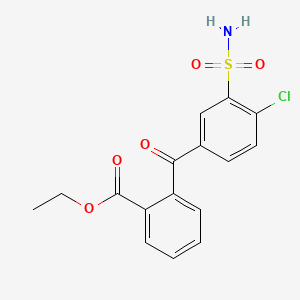

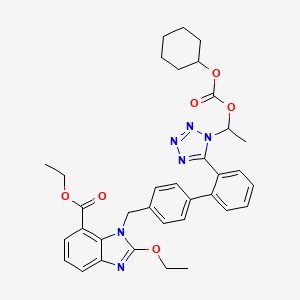

Synthesis Approaches : An efficient synthesis of a bendamustine impurity, specifically bendamustine deschloro dimer, was achieved from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, involving several steps including benzyl-protection/deprotection, saponification, and Fischer/Steglish esterfication (Yuan & Zhu, 2020).

Characterizing Degradant Impurities : Two degradant impurities in bendamustine hydrochloride were identified and characterized using high-performance liquid chromatography, Q-TOF/MS, and NMR, leading to insights into their structural properties and formation mechanisms (Chen et al., 2015).

Mechanisms of Action and Metabolism

Metabolism and Mechanisms of Action : Bendamustine undergoes extensive first-pass metabolism, producing a cytotoxic hydroxy metabolite. Its unique structure combines an alkylating group, a benzimidazole ring, and a butyric acid side-chain, contributing to its distinct mechanism of action, which is being investigated for potential combination therapies (Gandhi, 2002).

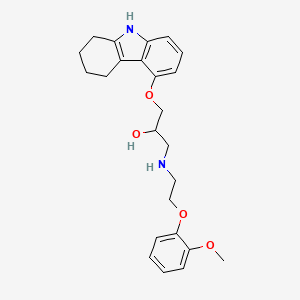

Pharmacokinetic and Pharmacodynamic Profile : The pharmacokinetic profile of bendamustine and its metabolites, including the N-desmethyl-bendamustine, is vital in understanding drug-drug interactions and dosage adjustments in various patient populations (Darwish et al., 2015).

Metabolite Profiling in Urine : Metabolic pathways of bendamustine in humans were elucidated by identifying its metabolites excreted in urine, revealing conversions at the benzimidazole and butyric acid moiety, which are consistent with the overall processes involved in metabolic elimination (Dubbelman et al., 2012).

Clinical Efficacy and Combination Therapies

Cytotoxic Efficacy in Cancer Cell Lines : Bendamustine's cytotoxic and apoptotic activity was characterized in leukemia and breast cancer cell lines, highlighting its specific spectrum of activity and low clastogenic effect, which supports the hypothesis that bendamustine is not a typical alkylating agent (Konstantinov et al., 2002).

Unique Cytotoxicity Pattern : Bendamustine exhibits a unique pattern of cytotoxicity and mechanistic features compared to other alkylating agents, with mechanisms including DNA damage stress response, apoptosis, mitotic checkpoint inhibition, and induction of mitotic catastrophe (Leoni et al., 2008).

安全和危害

未来方向

Bendamustine and its impurities are critical to the quality and safety of pharmaceutical products. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . Ongoing and planned studies are evaluating new strategies in which bendamustine is being combined with existing agents and with novel therapies to optimize use in different clinical settings .

属性

IUPAC Name |

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQLSSMJKCGLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bendamustine Desmethyl Impurity | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。